Benz(a)anthracène-7-méthanol, acétate

Vue d'ensemble

Description

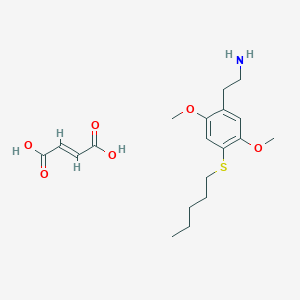

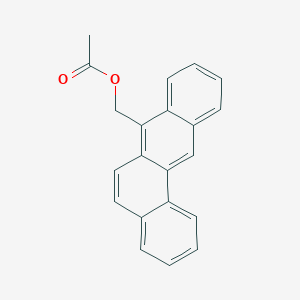

Benz(a)anthracene-7-methanol, acetate: is a chemical compound with the molecular formula C21H16O2. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methanol group at the 7th position and an acetate group, making it a unique structure among its analogs.

Applications De Recherche Scientifique

Chemistry: Benz(a)anthracene-7-methanol, acetate is used as a precursor in organic synthesis, enabling the formation of complex molecules for research purposes.

Biology: In biological studies, this compound is used to investigate the metabolic pathways and interactions of polycyclic aromatic hydrocarbons.

Medicine: Research into the potential therapeutic applications of Benz(a)anthracene-7-methanol, acetate includes its role in drug development and cancer research.

Industry: The compound is utilized in the development of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

Benz(a)anthracene-7-methanol, acetate, also known as 7-Acetoxymethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets the immune system . It is suggested that the compound interacts with microsomal epoxide hydrolase (mEH), a key enzyme involved in the metabolism of xenobiotics .

Mode of Action

The compound’s interaction with its targets results in immunosuppression and organ-specific carcinogenic effects . It is believed to cause a dose-dependent decrease in spleen weights, indicating its potential to induce lymphoid toxicity . The compound’s mode of action is thought to involve the metabolic activation at the target organ .

Biochemical Pathways

It is known that pahs like this compound can be metabolized by the body into reactive intermediates, which can bind to dna and lead to mutations . This process is believed to be involved in the compound’s carcinogenic effects .

Pharmacokinetics

It is known that pahs are generally lipophilic and can accumulate in fatty tissues . They can also be metabolized by the body into various metabolites, some of which may be more toxic or carcinogenic than the parent compound .

Result of Action

The primary result of the action of Benz(a)anthracene-7-methanol, acetate is immunosuppression and organ-specific carcinogenic effects . It can cause a decrease in spleen weights, indicating potential lymphoid toxicity . The compound’s carcinogenic effects are believed to be due to its ability to be metabolized into reactive intermediates that can bind to DNA and cause mutations .

Action Environment

The action, efficacy, and stability of Benz(a)anthracene-7-methanol, acetate can be influenced by various environmental factors. It is known that PAHs can be influenced by factors such as temperature, pH, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

Benz(a)anthracene-7-methanol, acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. The interaction with cytochrome P450 leads to the formation of reactive metabolites that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects . Additionally, Benz(a)anthracene-7-methanol, acetate can interact with glutathione S-transferase, which is involved in detoxification processes .

Cellular Effects

Benz(a)anthracene-7-methanol, acetate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression related to xenobiotic metabolism . It also affects cellular metabolism by inducing oxidative stress and altering mitochondrial function . These effects can result in cytotoxicity, apoptosis, and even carcinogenesis in certain cell types.

Molecular Mechanism

The molecular mechanism of Benz(a)anthracene-7-methanol, acetate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to DNA, forming adducts that can lead to mutations . It also inhibits certain enzymes involved in DNA repair, further contributing to its genotoxic effects . Additionally, Benz(a)anthracene-7-methanol, acetate can activate transcription factors such as NF-κB, leading to inflammatory responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benz(a)anthracene-7-methanol, acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benz(a)anthracene-7-methanol, acetate can degrade into various metabolites over time, some of which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with persistent oxidative stress, chronic inflammation, and increased risk of carcinogenesis .

Dosage Effects in Animal Models

The effects of Benz(a)anthracene-7-methanol, acetate vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses result in a marked increase in adverse effects, highlighting the importance of dose-response relationships in toxicological studies .

Metabolic Pathways

Benz(a)anthracene-7-methanol, acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further metabolism by phase II enzymes such as glutathione S-transferase, resulting in the formation of conjugates that are more easily excreted . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .

Transport and Distribution

The transport and distribution of Benz(a)anthracene-7-methanol, acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The localization and accumulation of Benz(a)anthracene-7-methanol, acetate can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of Benz(a)anthracene-7-methanol, acetate is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-7-methanol, acetate typically involves the acetylation of Benz(a)anthracene-7-methanol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods: Industrial production of Benz(a)anthracene-7-methanol, acetate may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benz(a)anthracene-7-methanol, acetate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms such as alcohols or hydrocarbons.

Substitution: Substituted derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

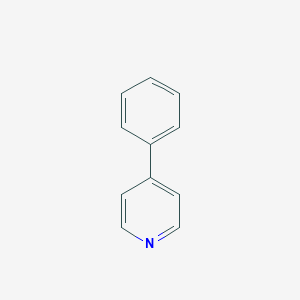

Benz(a)anthracene: A parent compound with similar structural features but lacking the methanol and acetate groups.

Benz(a)anthracene-7-methanol: A derivative with only the methanol group.

Benz(a)anthracene-7-acetate: A derivative with only the acetate group.

Uniqueness: Benz(a)anthracene-7-methanol, acetate is unique due to the presence of both methanol and acetate groups, which confer distinct chemical and biological properties compared to its analogs. This dual functionality allows for a broader range of reactions and applications in scientific research.

Propriétés

IUPAC Name |

benzo[a]anthracen-7-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPBTQUURFHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169959 | |

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17526-24-8 | |

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 7-Acetoxymethylbenz[a]anthracene interact with DNA, and what are the implications of this interaction?

A1: [] 7-Acetoxymethylbenz[a]anthracene exhibits mutagenic activity without metabolic activation, indicating it can directly interact with DNA. This suggests it's an ultimate mutagen, meaning it doesn't require metabolic conversion to exert its mutagenic effects. In contrast, its related compound, 7-Hydroxymethylbenz[a]anthracene, needs metabolic activation by enzymes like those found in liver microsomes to bind to DNA. This difference in DNA interaction highlights the importance of structural features in determining a compound's mutagenic potential.

Q2: What insights do the mutagenicity studies provide about the structure-activity relationship of 7-substituted benz[a]anthracenes?

A2: [] The research shows that the presence and nature of the substituent at the 7-position of benz[a]anthracene significantly influence its mutagenicity. While all tested 7-substituted derivatives showed mutagenic activity with metabolic activation, only 7-Acetoxymethylbenz[a]anthracene was mutagenic without it. This suggests the acetoxymethyl group might be directly involved in DNA interaction, potentially acting as a good leaving group. This highlights the importance of the 7-position and the specific substituent in dictating the compound's mutagenic potential and its ability to directly interact with DNA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.